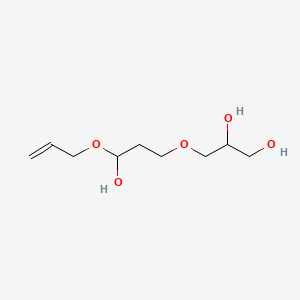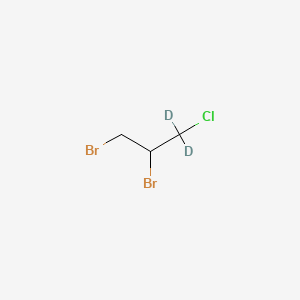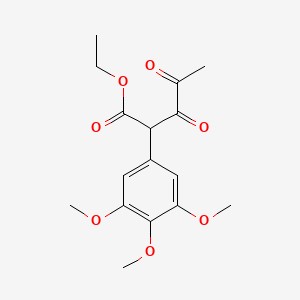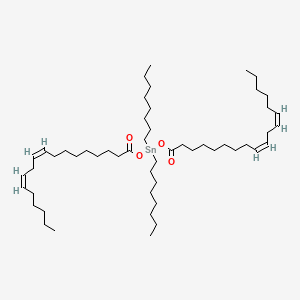
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol is a chemical compound with the molecular formula C14H20O It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a benzyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-alpha-cyclopropylbenzyl alcohol typically involves the reaction of 4-tert-butylbenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 4-tert-Butyl-alpha-cyclopropylbenzaldehyde or 4-tert-Butyl-alpha-cyclopropylbenzoic acid.
Reduction: 4-tert-Butyl-alpha-cyclopropylbenzene.
Substitution: Various substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-alpha-cyclopropylbenzyl alcohol involves its interaction with specific molecular targets. The alcohol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl and tert-butyl groups may contribute to the compound’s overall stability and reactivity, affecting its biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzyl alcohol: Similar structure but lacks the cyclopropyl group.
4-tert-Butylbenzoic acid: Contains a carboxylic acid group instead of an alcohol group.
4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of an alcohol group.
Uniqueness
4-tert-Butyl-alpha-cyclopropylbenzyl alcohol is unique due to the presence of both a cyclopropyl group and a tert-butyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
83763-25-1 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)-cyclopropylmethanol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)12-8-6-11(7-9-12)13(15)10-4-5-10/h6-10,13,15H,4-5H2,1-3H3 |
Clave InChI |
MWCIRDOGSTYYAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


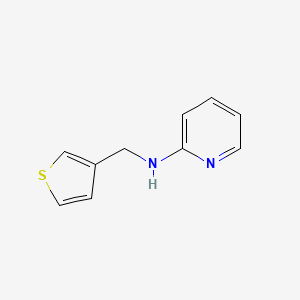


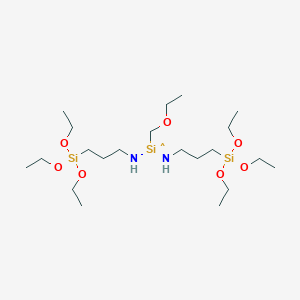
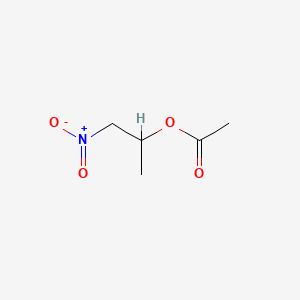
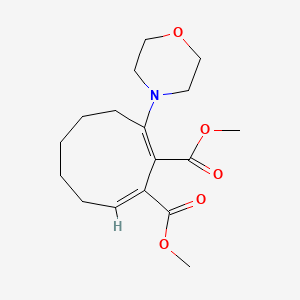
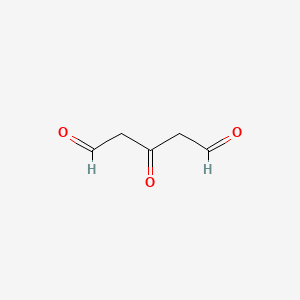
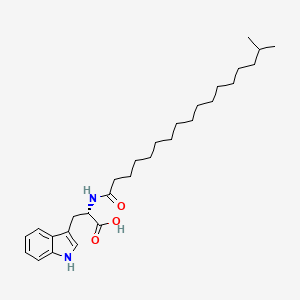
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
